molecular formula C31H33N3O6S B1683622 Zafirlukast CAS No. 107753-78-6

Zafirlukast

Katalognummer: B1683622
CAS-Nummer: 107753-78-6
Molekulargewicht: 575.7 g/mol
InChI-Schlüssel: YEEZWCHGZNKEEK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Zafirlukast ist ein oral verabreichtes Leukotrien-Rezeptor-Antagonist, das zur chronischen Behandlung von Asthma eingesetzt wird. Es wirkt, indem es die Wirkung von Leukotrienen hemmt, die entzündungsfördernde Mediatoren sind, die an der Pathogenese von Asthma beteiligt sind. This compound wird unter dem Markennamen Accolate vermarktet und wird zur Vorbeugung von Asthmaanfällen und zur Behandlung chronischer Asthmasymptome eingesetzt .

Wissenschaftliche Forschungsanwendungen

Zafirlukast hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es selektiv und kompetitiv die Cysteinyl-Leukotrien-Rezeptoren (CysLT1) antagonisiert. Durch die Blockierung der Wirkung von Leukotrienen D4 und E4 reduziert this compound die Bronchokonstriktion, Schleimproduktion und Entzündung in den Atemwegen. Dies führt zu einer verbesserten Luftzirkulation und einer Reduktion von Asthmasymptomen .

Ähnliche Verbindungen:

    Montelukast: Ein weiterer Leukotrien-Rezeptor-Antagonist, der zur Behandlung von Asthma eingesetzt wird.

    Pranlukast: Ähnlich wie this compound wird es zur Behandlung von Asthma eingesetzt, hat aber eine andere chemische Struktur und ein anderes pharmakokinetisches Profil.

Einzigartigkeit von this compound:

This compound zeichnet sich durch seine einzigartige Kombination aus entzündungshemmenden, bronchodilatatorischen und möglicherweise antiviralen Eigenschaften aus, was es zu einer wertvollen Verbindung sowohl in klinischen als auch in Forschungsumgebungen macht.

Wirkmechanismus

Target of Action

Zafirlukast primarily targets the Cysteinyl Leukotriene Receptor 1 (CysLT1) . This receptor plays a crucial role in the pathophysiology of asthma, including airway edema, smooth muscle constriction, and altered cellular activity associated with the inflammatory process .

Mode of Action

This compound is a selective and competitive receptor antagonist of leukotriene D4 and E4 (LTD4 and LTE4), components of slow-reacting substance of anaphylaxis (SRSA) . By blocking the action of the cysteinyl leukotrienes on the CysLT1 receptors, this compound reduces constriction of the airways, build-up of mucus in the lungs, and inflammation of the breathing passages .

Biochemical Pathways

This compound, like other Leukotriene Receptor Antagonists (LTRAs), works by inhibiting the immune system . Through its action on inflammatory cells in the lungs, this compound reduces the production of inflammatory mediators that are implicated in the pathogenesis of asthma . Additionally, this compound has been found to modulate the activities of both soluble Epoxide Hydrolase (sEH) and Peroxisome Proliferator-Activated Receptor γ (PPARγ), two targets known to play an important role in cardiovascular diseases and the metabolic syndrome .

Pharmacokinetics

This compound is orally administered and its pharmacokinetics are best described by a two-compartment model . Maximum plasma concentrations (Cmax) are achieved 3 hours after a single oral dose . The absolute bioavailability of this compound is unknown, but coadministration with food reduces bioavailability by approximately 40% . This compound binds to plasma proteins (>99%), predominantly to albumin, and has a mean terminal elimination half-life of approximately 10 hours . It undergoes extensive hepatic metabolism, primarily through hydroxylation by cytochrome P450 (CYP) 2C9 . This compound is mainly eliminated in the feces, while urinary excretion accounts for less than 10% of an orally administered dose .

Result of Action

The molecular and cellular effects of this compound’s action include reduced constriction of the airways, decreased mucus build-up in the lungs, and reduced inflammation of the breathing passages . It also triggers moderate lipid accumulation compared to rosiglitazone and upregulates PPARγ target genes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, coadministration with food reduces its bioavailability by approximately 40% . Furthermore, its clearance is reduced in patients with hepatic impairment . Genetic differences in LTC4 synthase and CYP2C9 may also influence how an individual reacts to this compound treatment .

Safety and Hazards

Zafirlukast is contraindicated in patients who are hypersensitive to it or any of its inactive ingredients . It is also contraindicated in patients with hepatic impairment . Cases of life-threatening hepatic failure have been reported in patients treated with this compound . It may cause long-lasting harmful effects to aquatic life .

Biochemische Analyse

Biochemical Properties

Zafirlukast is a selective and competitive receptor antagonist of leukotriene D4 and E4 (LTD 4 and LTE4), components of slow-reacting substance of anaphylaxis (SRSA). Cysteinyl leukotriene production and receptor occupation have been correlated with the pathophysiology of asthma, including airway edema, smooth muscle constriction, and altered cellular function .

Cellular Effects

This compound blocks the action of the cysteinyl leukotrienes on the CysLT1 receptors, thus reducing constriction of the airways, build-up of mucus in the lungs and inflammation of the breathing passages . It has also been found to trigger moderate lipid accumulation and upregulate PPARγ target genes .

Molecular Mechanism

This compound exerts its effects at the molecular level by blocking the action of the cysteinyl leukotrienes on the CysLT1 receptors . This reduces constriction of the airways, build-up of mucus in the lungs and inflammation of the breathing passages .

Temporal Effects in Laboratory Settings

In vitro studies using human bronchial epithelial cells (BECs) have shown that this compound increases mitochondrial respiration and biogenesis over time, as evidenced by increased mitochondrial mass and mtDNA/nDNA .

Metabolic Pathways

This compound is involved in the leukotriene pathway, where it acts as a selective and competitive receptor antagonist of leukotriene D4 and E4 (LTD 4 and LTE4) .

Subcellular Localization

This compound has been found to increase mitochondrial respiration and biogenesis in human bronchial epithelial cells (BECs), suggesting a subcellular localization within the mitochondria .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Zafirlukast umfasst mehrere Schritte, darunter die Bildung eines Indol-Kerns, die Sulfonierung und die Carbamathbildung. Die wichtigsten Schritte sind wie folgt:

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound erfolgt in der Regel durch großtechnische Synthese unter Verwendung der oben genannten Synthesewege. Das Verfahren ist auf hohe Ausbeute und Reinheit optimiert, wobei strenge Qualitätskontrollmaßnahmen die Einhaltung pharmazeutischer Standards des Endprodukts gewährleisten .

Arten von Reaktionen:

    Oxidation: this compound kann Oxidationsreaktionen eingehen, insbesondere an den Methoxy- und Indol-Molekülen.

    Reduktion: Reduktionsreaktionen können an der Sulfonylgruppe auftreten und diese in ein Sulfid umwandeln.

Häufige Reagenzien und Bedingungen:

Hauptprodukte, die gebildet werden:

Eigenschaften

IUPAC Name

cyclopentyl N-[3-[[2-methoxy-4-[(2-methylphenyl)sulfonylcarbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33N3O6S/c1-20-8-4-7-11-29(20)41(37,38)33-30(35)22-13-12-21(28(17-22)39-3)16-23-19-34(2)27-15-14-24(18-26(23)27)32-31(36)40-25-9-5-6-10-25/h4,7-8,11-15,17-19,25H,5-6,9-10,16H2,1-3H3,(H,32,36)(H,33,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEEZWCHGZNKEEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5023746
Record name Zafirlukast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

575.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Zafirlukast
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014689
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

9.62e-04 g/L
Record name Zafirlukast
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014689
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Zafirlukast is a selective and competitive receptor antagonist of leukotriene D4 and E4 (LTD4 and LTE4), components of slow-reacting substance of anaphylaxis (SRSA). Cysteinyl leukotriene production and receptor occupation have been correlated with the pathophysiology of asthma, including airway edema, smooth muscle constriction, and altered cellular activity associated with the inflammatory process, which contribute to the signs and symptoms of asthma.
Record name Zafirlukast
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00549
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

107753-78-6
Record name Zafirlukast
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107753-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zafirlukast [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107753786
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zafirlukast
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00549
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Zafirlukast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(5-Cyclopentyloxycarbonylamino-1-methylindol-3-ylmethyl)-3-methoxy-N-o-tolylsulphonylbenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZAFIRLUKAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZ629S5L50
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Zafirlukast
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014689
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

139 °C
Record name Zafirlukast
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00549
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Zafirlukast
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014689
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zafirlukast
Reactant of Route 2
Reactant of Route 2
Zafirlukast
Reactant of Route 3
Reactant of Route 3
Zafirlukast
Reactant of Route 4
Reactant of Route 4
Zafirlukast
Reactant of Route 5
Reactant of Route 5
Zafirlukast
Reactant of Route 6
Reactant of Route 6
Zafirlukast

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.